molecular formula C5H5N3O B2816126 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 1692905-38-6

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2816126
CAS No.: 1692905-38-6
M. Wt: 123.115
InChI Key: DEBNSPBEFKQLGG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a hydroxyl group at the third position, a methyl group at the first position, and a cyano group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by dehydration to form the nitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-oxo-1-methyl-1H-pyrazole-5-carbonitrile.

    Reduction: Formation of 3-hydroxy-1-methyl-1H-pyrazole-5-amine.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is not fully understood, but it is believed to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 3-Amino-1-methyl-1H-pyrazole
  • 5-Hydroxy-1-methyl-1H-pyrazole

Uniqueness

3-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various synthetic and medicinal applications .

Properties

IUPAC Name

2-methyl-5-oxo-1H-pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-8-4(3-6)2-5(9)7-8/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBNSPBEFKQLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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